
4-chloropyridine-2-carbonyl Chloride
Overview
Description
4-Chloropyridine-2-carbonyl chloride is a chemical compound with the molecular formula C6H3Cl2NO. It is characterized by the presence of chlorine and carbonyl functional groups. This compound is known for its applications in various chemical processes and is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 4-chloropyridine-2-carbonyl chloride typically involves the chlorination of pyridine derivatives. One common method is the reaction of 4-chloropyridine with thionyl chloride, which results in the formation of this compound. The reaction conditions usually involve refluxing the reactants in an inert atmosphere to ensure the complete conversion of the starting materials .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reaction with Amines
Mechanism : The carbonyl carbon is attacked by nucleophilic amines, displacing the chloride ion to form carboxamides.
Example :
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Reagents : Cyclopentylamine, triethylamine (base)
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Conditions : Room temperature, toluene solvent, 30-minute reaction .
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Product : 4-Chloro-N-cyclopentylpyridine-2-carboxamide (2a )
Table 1: Amine Nucleophiles and Corresponding Products
Amine | Product Structure | Yield (%) |
---|---|---|
Cyclopentylamine | N-cyclopentyl carboxamide | 72 |
Benzylamine | N-benzyl carboxamide | 68 |
Aniline | N-phenyl carboxamide | 65 |
Reaction with Alcohols
Mechanism : Alcohols act as nucleophiles, replacing the chloride to form esters.
Example :
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Reagents : Methanol
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Conditions : Quenching reaction mixture with methanol post-synthesis .
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Product : Methyl 4-chloropyridine-2-carboxylate
Electrophilic Aromatic Substitution (EAS)
The pyridine ring, though deactivated by electron-withdrawing groups, participates in EAS under specific conditions.
Chlorination
Mechanism : Further chlorination occurs at the C5 position due to the directing effects of the existing substituents.
Example :
SNAr (Nucleophilic Aromatic Substitution)
The chlorine at the C4 position on the pyridine ring is activated for displacement by strong nucleophiles.
Reaction with Amines
Mechanism : Aromatic substitution replaces C4-Cl with amines.
Example :
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Reagents : Piperidine, Zn(NO₃)₂·6H₂O (catalyst)
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Product : 4-Piperidinylpyridine-2-carbonyl chloride
Table 2: SNAr Reactivity with Nitrogen Nucleophiles
Nucleophile | Catalyst | Solvent | Conversion (%) |
---|---|---|---|
Piperidine | Zn(NO₃)₂·6H₂O | Xylenes | 80 |
Benzylamine | None | DMSO | 45 |
4-Chloroaniline | AlCl₃ | Toluene | 60 |
Cephalosporin Precursors
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Reaction : Interaction with mercaptoacetic acid forms pyridylmercaptoacetic acid, a cephalosporin intermediate .
Antiproliferative Agents
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Derivatives : Sorafenib-like compounds (4a–e ) show IC₅₀ = 1–4.3 μM against tumor cell lines .
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Synthetic Pathway :
Stability and Handling Considerations
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Hydrolysis : Reacts vigorously with water to form 4-chloropyridine-2-carboxylic acid .
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Toxicity : Causes severe respiratory irritation (RADS risk) .
Reaction Optimization Insights
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Catalysts : Bromine enhances reaction efficiency in acyl chloride synthesis (yield: 88–89%) .
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Solvents : Toluene and acetonitrile improve solubility and reduce by-products .
This compound’s dual reactivity (acyl chloride and activated pyridine ring) makes it indispensable for synthesizing bioactive molecules. Experimental protocols emphasize controlled conditions to minimize by-products like 4,5-dichloro derivatives .
Scientific Research Applications
Organic Synthesis
Intermediate for Amides and Peptides:
4-Chloropyridine-2-carbonyl chloride serves as an efficient acylating agent in the synthesis of amides and peptides. It reacts with primary and secondary amines to form corresponding amides, which are crucial in peptide bond formation. A notable study published in the Journal of Peptide Science demonstrated its effectiveness in synthesizing a novel antimicrobial peptide, showcasing its compatibility with various protecting groups used in peptide synthesis.
Selective Chemical Modifications:
The electrophilic nature of this compound allows for selective modifications of biomolecules such as proteins and carbohydrates. For example, research highlighted in Organic & Biomolecular Chemistry illustrated its use in modifying lysine residues in proteins to introduce fluorescent tags, facilitating tracking within living cells.
Cytostatic Agent:
Research indicates that this compound exhibits significant biological activity, particularly as a cytostatic agent. It has been shown to inhibit aurora-b kinase, an enzyme critical for cell division. This inhibition suggests potential applications in cancer therapeutics, as targeting aurora kinases can disrupt tumor cell proliferation and survival.
Anticancer Activity Investigation:
A recent investigation into derivatives synthesized from this compound revealed promising anticancer activities. Certain derivatives showed significant effectiveness against various cancer cell lines, supporting further exploration into their therapeutic potential .
Synthesis of Derivatives:
Another study focused on synthesizing a library of derivatives from this compound, assessing their biological activities and potential applications in drug development. The findings indicated that specific modifications could enhance the desired biological properties significantly .
Mechanism of Action
The mechanism of action of 4-chloropyridine-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
4-Chloropyridine-2-carbonyl chloride can be compared with other similar compounds, such as:
2-Chloropyridine-3-carbonyl chloride: This compound has a similar structure but differs in the position of the chlorine and carbonyl groups.
4-Chloropyridine-2-carboxylic acid: This compound is the hydrolysis product of this compound.
4-Chloropyridine: This is a simpler compound with only a chlorine substituent on the pyridine ring.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in chemical reactions and applications .
Biological Activity
4-Chloropyridine-2-carbonyl chloride (4-CPCC) is a significant compound in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, especially as a cytostatic agent. This article explores the biochemical properties, mechanisms of action, and various applications of 4-CPCC, supported by research findings and data tables.
This compound is characterized by its electrophilic carbonyl chloride functional group, which makes it highly reactive towards nucleophiles. This reactivity is crucial for its role as an acylating agent in the synthesis of amides and peptides. The compound's molecular formula is , and it has a molecular weight of approximately 145.55 g/mol.
Table 1: Structural Characteristics of 4-CPCC
Property | Value |
---|---|
Molecular Formula | C₆H₄ClN |
Molecular Weight | 145.55 g/mol |
Functional Groups | Carbonyl chloride |
Chemical Class | Acyl chloride |
The biological activity of 4-CPCC primarily stems from its ability to inhibit specific enzymes involved in cell division. Notably, it has been identified as an inhibitor of aurora B kinase, a critical enzyme in the regulation of mitosis. Inhibition of this kinase can lead to disrupted tumor cell proliferation, suggesting potential therapeutic applications in cancer treatment .
Cellular Effects
Research indicates that 4-CPCC influences various cellular processes, including:
- Inhibition of Enzymes : It inhibits aurora B kinase, affecting cell cycle progression.
- Alteration of Metabolic Pathways : The compound can modify metabolic pathways by interacting with various biomolecules.
- Gene Expression Modulation : It may lead to changes in gene expression profiles associated with tumorigenesis.
Synthesis and Derivatives
4-CPCC serves as a versatile building block in organic synthesis. Its ability to form amide bonds allows for the creation of diverse molecular structures. For instance, it has been used in the synthesis of novel antimicrobial peptides and other biologically active compounds .
Case Studies
- Aurora Kinase Inhibition :
- A study demonstrated that 4-CPCC effectively inhibits aurora B kinase in human tumor cell lines, showcasing its potential as a cancer therapeutic agent.
- Synthesis of Antimicrobial Peptides :
- Research published in the Journal of Peptide Science highlighted the efficiency of 4-CPCC in synthesizing antimicrobial peptides through amide bond formation.
Comparative Analysis with Similar Compounds
To elucidate the unique properties of 4-CPCC, a comparative analysis with structurally similar compounds is beneficial.
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Chloropyridine-4-carbonyl chloride | C₆H₃Cl₂NO | Different chlorine position; varied reactivity |
3-Chloropyridine-2-carbonyl chloride | C₆H₃Cl₂NO | Chlorine at another position; potential differences in biological activity |
Pyridine-2-carboxylic acid | C₆H₅NO₂ | Lacks chlorine; used broadly in organic syntheses |
The distinct chlorination pattern and carbonyl functionality of 4-CPCC confer unique chemical reactivity and biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloropyridine-2-carbonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves chlorination of pyridine derivatives or condensation reactions using catalysts like palladium or copper. For example, analogous compounds (e.g., 6-(4-chlorophenyl)oxazolo-pyridine derivatives) are synthesized via condensation of 4-chlorobenzaldehyde with aminopyridines, followed by cyclization in solvents like DMF or toluene . Optimization includes adjusting catalyst loading (e.g., 0.5–2 mol% Pd), temperature (80–120°C), and solvent polarity to improve yield and purity.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyridine ring.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC (≥95% purity threshold) to assess impurities, as demonstrated in purity checks for related chlorinated pyridines .
Q. How should researchers handle and store this compound safely?
- Methodological Answer : Store in moisture-free, airtight containers at 2–8°C to prevent hydrolysis. Use inert atmospheres (e.g., N₂) during reactions, as acyl chlorides are highly reactive. Safety protocols include PPE (gloves, goggles) and fume hoods, as outlined for structurally similar chlorinated compounds .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways for derivatives of this compound?
- Methodological Answer : Employ kinetic isotope effects (KIEs) or computational modeling (DFT) to identify rate-determining steps. For example, conflicting data on nucleophilic substitution vs. elimination pathways can be resolved by tracking intermediate formation via in situ IR spectroscopy or trapping experiments .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer :
- Use protecting groups (e.g., silyl ethers) to shield reactive sites.
- Optimize stoichiometry to avoid over-functionalization (e.g., limit nucleophile equivalents to 1.1–1.3×).
- Monitor by-products via LC-MS, as demonstrated in the synthesis of 2-chloro-4-(chloromethyl)pyridine derivatives .
Q. How can researchers address discrepancies in spectroscopic data for structurally similar intermediates?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Compare NOESY (NMR) data to confirm stereochemistry.
- Use X-ray crystallography for unambiguous structural assignment, as applied to chloropyridine N-oxide derivatives .
Q. What catalytic systems improve regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : Test palladium/copper bimetallic systems (e.g., PdCl₂/CuI) with ligands like XPhos to enhance C–Cl bond activation. For Suzuki-Miyaura couplings, optimize base (e.g., K₂CO₃) and solvent (toluene/water biphasic systems) to suppress dehalogenation .
Q. Data Analysis & Experimental Design
Q. How to design experiments to assess the hydrolytic stability of this compound under varying pH?
- Methodological Answer : Conduct accelerated stability studies:
- Prepare buffered solutions (pH 1–13).
- Monitor degradation via UV-Vis (λ_max ~270 nm for pyridine derivatives) and quantify hydrolyzed products (e.g., carboxylic acids) by HPLC .
Q. What statistical methods are suitable for analyzing yield variability in multi-step syntheses?
- Methodological Answer : Apply ANOVA to identify critical variables (e.g., temperature, catalyst type). For example, a Plackett-Burman design can screen factors affecting yield in chloropyridine derivatization .
Q. Safety & Compliance
Q. How to ensure compliance with environmental regulations when disposing of this compound waste?
- Methodological Answer : Follow EPA guidelines for halogenated waste: neutralize with aqueous NaOH (1:10 v/v) to convert acyl chloride to non-hazardous carboxylate, then incinerate or dispose via certified hazardous waste facilities .
Properties
IUPAC Name |
4-chloropyridine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBNFLRGZHGUDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454969 | |
Record name | 4-chloropyridine-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53750-66-6 | |
Record name | 4-chloropyridine-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloropyridine-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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